![molecular formula C8H5ClN2O B3212413 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1101120-49-3](/img/structure/B3212413.png)

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde

Descripción general

Descripción

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

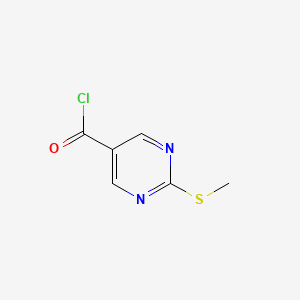

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl ace-toacetate, and malononitrile . The corresponding amine, 2-(7-aza-1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), and triethylamine were added to the solution of substituted 5-chloro-pyrazolo[1,5-a]pyrimidine derivative .Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde consists of a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position and a carbaldehyde group at the 3-position .Chemical Reactions Analysis

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is involved in various chemical reactions. For instance, it is used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 196.59 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde has been used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of chalcone analogues and dipyrazolopyridines via the Vilsmeier–Haack reaction (Quiroga et al., 2010). Similarly, Sonogashira-type cross-coupling reactions have utilized this compound to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011). Another study highlights its use in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its versatility in chemical reactions (Palka et al., 2014).

Antibacterial Applications

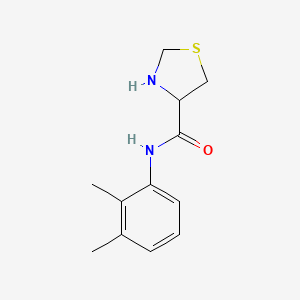

This compound has been used in the synthesis of pyrazolopyridine derivatives with potential antibacterial properties. A study synthesized eight pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various Gram-negative and Gram-positive bacteria. The presence of the carboxamide group in these compounds showed moderate to good antibacterial activity (Panda et al., 2011).

Photophysical Studies

The compound has been part of studies focusing on photophysical properties. For instance, heterocyclic orthoaminoaldehyde derivatives, including this compound, were synthesized and their absorption and emission properties were examined, showing dependence on the substituents present (Patil et al., 2010).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of pyrazolo[3,4-b]pyridine derivatives, which include variants of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde. These studies provide insights into the molecular arrangements and hydrogen bonding patterns in these compounds (Quiroga et al., 2012).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

The future directions of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde research could involve its use as a PI3K δ inhibitor, given the reported activity of structurally similar compounds . Further studies could also explore its potential applications in the treatment of inflammatory and autoimmune diseases .

Propiedades

IUPAC Name |

5-chloropyrazolo[1,5-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWNDVSYTNOXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C=O)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)

![1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B3212349.png)

![4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3212354.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212363.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3212398.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)

![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)